molecular formula C28H24ClN5O3S B2855270 3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 422279-00-3

3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2855270
CAS No.: 422279-00-3
M. Wt: 546.04
InChI Key: FUTVNJNQIYYEEN-UHFFFAOYSA-N
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Description

3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H24ClN5O3S and its molecular weight is 546.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is a part of a broader category of quinazolinone derivatives, which are synthesized and characterized for their potential applications in scientific research. These compounds, including the specified chemical, are explored for their structural and spectral properties, aiding in the understanding of their reactivity and potential as pharmacological agents. For example, studies have reported the synthesis of various quinazolinone derivatives, characterized by spectral analyses such as FT IR, 1H NMR, and mass spectroscopy, to investigate their pharmacological activities in the future (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

Potential Pharmacological Activities

The structural complexity and versatility of quinazolinone derivatives, including compounds similar to the specified chemical, make them candidates for pharmacological research. These compounds are often synthesized and evaluated for various biological activities, including anti-inflammatory and analgesic properties. Some quinazolinone derivatives have been screened for their potential anti-inflammatory and analgesic activities, indicating the diverse pharmacological applications these compounds may offer (A. A. Farag, Ebtsam M. Khalifa, Naima A. Sadik, S. Abbas, A. Al‐Sehemi, Y. Ammar, 2012).

Antimicrobial and Antitubercular Activities

Research into quinazolinone derivatives, including those structurally related to 3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one, extends into antimicrobial and antitubercular activities. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains and Mycobacterium tuberculosis, offering insights into their potential as therapeutic agents in combating infectious diseases (N. Desai, P. N. Shihora, D. Moradia, 2007).

Properties

IUPAC Name

3-benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN5O3S/c29-20-6-9-25-30-21(14-26(35)33(25)17-20)18-38-28-31-24-8-7-22(32-10-12-37-13-11-32)15-23(24)27(36)34(28)16-19-4-2-1-3-5-19/h1-9,14-15,17H,10-13,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTVNJNQIYYEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=O)N6C=C(C=CC6=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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